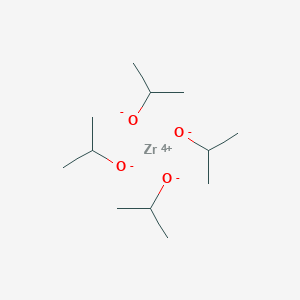

Zirconium(4+) propan-2-olate

Description

Significance in Contemporary Materials Science and Catalysis Research

Zirconium(4+) propan-2-olate is a critical precursor in the synthesis of advanced materials, primarily through sol-gel processes and chemical vapor deposition (CVD). ereztech.comjournalijar.com Its primary application lies in the production of zirconia (zirconium dioxide, ZrO₂), a ceramic material with exceptional mechanical strength, thermal stability, and chemical resistance. ijerd.comfishersci.at

Through processes like the sol-gel method, this compound is hydrolyzed under controlled conditions to form zirconia nanoparticles, thin films, and coatings. ontosight.ai These materials have found use in a diverse array of high-technology fields. In electronics, zirconia thin films serve as high-k dielectric materials in transistors and memory devices. ontosight.ai In the biomedical field, the strength and biocompatibility of zirconia make it suitable for dental and orthopedic implants. ontosight.ai

As a catalyst and catalyst support, zirconia derived from this precursor is used in applications ranging from automotive emission control to petroleum refining. ontosight.aiijerd.com The compound itself also functions as an efficient catalyst for various chemical transformations, notably in polymerization reactions. It is effective in the ring-opening polymerization of lactones such as rac-lactide, ε-caprolactone, and δ-valerolactone, which are used to produce biodegradable polyesters like poly(lactic acid) (PLA). guidechem.comchemicalbook.comacs.org

Table 1: Key Research Applications of this compound

| Application Area | Specific Use | Synthesis Method | Resulting Material |

|---|---|---|---|

| Materials Science | Precursor for high-purity zirconia | Sol-Gel, CVD | ZrO₂ nanoparticles, thin films, coatings ereztech.comontosight.ai |

| Advanced ceramics and composites | Sol-Gel, Hydrolysis | High-strength, wear-resistant ceramics ereztech.comijerd.com | |

| Protective coatings | Dip-coating, Sol-gel | Corrosion-resistant coatings fishersci.at | |

| Electronics | Gate dielectrics in MOSFETs | Thin film deposition | High-k dielectric zirconia films ontosight.ai |

| Insulating layers in DRAM | Thin film deposition | Zirconia insulating layers ontosight.ai | |

| Catalysis | Catalyst for polymerization | Ring-Opening Polymerization (ROP) | Biodegradable polyesters (e.g., PLA) guidechem.comacs.org |

| Catalyst support | Impregnation, Sol-Gel | Zirconia-supported catalysts ontosight.aiijerd.com |

| Biomedical | Dental and orthopedic implants | Sintering of zirconia powder | High-strength, biocompatible implants ontosight.ai |

Historical Context of Zirconium Alkoxide Investigations

The study of metal alkoxides, including those of zirconium, has a history stretching back several decades, closely tied to the development of sol-gel chemistry. utwente.nl Foundational research in the field was conducted by Don Bradley and his colleagues. A notable early publication from 1961 by D. C. Bradley and D. G. Carter detailed ebulliometric studies on the hydrolysis of several zirconium alkoxides, including zirconium ethoxide and propoxide. cdnsciencepub.com Their work explored the polymerization of zirconium oxide alkoxides as a function of hydrolysis, laying the groundwork for understanding the structural chemistry of these systems which are based on octahedrally 6-co-ordinated zirconium. cdnsciencepub.com

This early research was crucial for establishing the basic principles of zirconium alkoxide reactivity. utwente.nl Over the following decades, particularly with the rise of advanced materials, the focus of research expanded significantly. The ability to form metal oxides through the controlled hydrolysis of metal alkoxide precursors became a cornerstone of materials synthesis via the sol-gel route. journalijar.com The initial studies on silica-based systems, which have more moderate reactivity, paved the way for tackling the more reactive transition metal alkoxides like those of zirconium. utwente.nl

Overview of Academic Inquiry Directions for this compound Systems

Current academic research on this compound and related systems is focused on refining its use as a precursor and expanding its catalytic applications. A significant area of investigation involves the chemical modification of zirconium propoxide precursors to enhance their stability and control their reactivity during sol-gel processes. mdpi.com For instance, modification with agents like diethanolamine (B148213) has been shown to produce more stable multinuclear zirconium complexes, leading to more reproducible synthesis of nanomaterials. mdpi.com

Another major research thrust is the synthesis of heterometallic or bimetallic alkoxides using zirconium alkoxides as a starting point. acs.orgacs.org These single-source precursors contain zirconium and another metal (from the s-, d-, or p-block) in one molecule. acs.org Upon thermal decomposition, they can yield mixed-metal oxides or metal-doped zirconia with specific properties. acs.org This approach offers a route to materials with tailored functionalities, such as thermodynamically unstable phases of zirconia stabilized by metal doping, for targeted applications in areas like electronics and batteries. acs.orgacs.org

Furthermore, there is ongoing development of highly active and selective zirconium-based catalyst systems for industrial-scale chemical production. acs.org Researchers are designing sophisticated ligand environments for the zirconium center to create catalysts that are not only efficient and robust but also compatible with existing industrial processes, such as the production of the bioplastic poly(lactic acid). acs.org These advanced catalysts aim to provide more sustainable and cost-effective alternatives to traditional systems. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₂₈O₄Zr nih.gov |

| Zirconium isopropoxide | Zr(OCH(CH₃)₂)₄ ontosight.ai |

| Zirconium dioxide (Zirconia) | ZrO₂ ontosight.ai |

| Isopropanol (B130326) (Propan-2-ol) | (CH₃)₂CHOH sigmaaldrich.com |

| Zirconium tetrachloride | ZrCl₄ ontosight.aiijerd.com |

| Poly(lactic acid) | (C₃H₄O₂)n |

| ε-caprolactone | C₆H₁₀O₂ |

| δ-valerolactone | C₅H₈O₂ |

| Zirconium ethoxide | Zr(OCH₂CH₃)₄ |

| Diethanolamine | C₄H₁₁NO₂ |

| Lithium n-propoxide | LiO(CH₂)₂CH₃ |

| n-Butyllithium | C₄H₉Li |

| Tetrahydrofuran (THF) | C₄H₈O |

Structure

3D Structure of Parent

Properties

CAS No. |

2171-98-4 |

|---|---|

Molecular Formula |

C3H8OZr |

Molecular Weight |

151.32 g/mol |

IUPAC Name |

propan-2-ol;zirconium |

InChI |

InChI=1S/C3H8O.Zr/c1-3(2)4;/h3-4H,1-2H3; |

InChI Key |

ZJJWXAUNWSORPB-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Zr+4] |

Canonical SMILES |

CC(C)O.[Zr] |

Other CAS No. |

2171-98-4 |

Pictograms |

Flammable |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Engineering of Zirconium 4+ Propan 2 Olate

Established Synthetic Routes for Zirconium(4+) propan-2-olate

The foundational methods for producing this compound primarily involve direct synthesis from zirconium halides or the modification of existing alkoxides through exchange reactions.

A common and direct method for synthesizing this compound involves the reaction of a zirconium tetrahalide, typically zirconium tetrachloride (ZrCl₄), with propan-2-ol. chemrxiv.org This reaction requires the presence of a base, such as anhydrous ammonia (B1221849) or pyridine, to act as a scavenger for the hydrogen halide (e.g., HCl) that is formed as a byproduct. chemrxiv.orgrsc.org The neutralization of the acidic byproduct is crucial to drive the reaction to completion. rsc.org

The general reaction can be represented as: ZrCl₄ + 4 (CH₃)₂CHOH + 4 NH₃ → Zr(OCH(CH₃)₂)₄ + 4 NH₄Cl

This ammonia route is effective, though it has been hypothesized that side reactions between HCl and isopropanol (B130326) can generate water, potentially leading to some hydrolysis. rsc.org The resulting zirconium isopropoxide can be purified by recrystallization from propan-2-ol, which typically yields the Zirconium(IV) isopropoxide isopropanol complex, [Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH]. rsc.orggoogle.com Zirconium halides like ZrCl₄ are also used as the metal source in the solvothermal synthesis of more complex structures like zirconium-based MOFs, highlighting their role as fundamental precursors. rsc.orgacs.org

This compound is a versatile starting material for the synthesis of other zirconium alkoxides, such as those containing secondary or tertiary alkyl groups, through a process known as alcoholysis or alcohol exchange. rsc.orggoogle.com This equilibrium-driven reaction involves reacting zirconium isopropoxide with a different, often less volatile, alcohol (ROH). rsc.org

The general equation for this exchange is: Zr(OCH(CH₃)₂)₄ + 4 ROH ⇌ Zr(OR)₄ + 4 (CH₃)₂CHOH

To drive the reaction toward the desired product, the more volatile propan-2-ol is typically removed from the reaction mixture by fractional distillation. rsc.orggoogle.com This method is particularly effective when the incoming alcohol has a higher boiling point than propan-2-ol. rsc.org For instance, the reaction of the [Zr(OⁱPr)₄(HOⁱPr)]₂ complex with two equivalents of eugenol (B1671780) results in the formation of a mixed aryloxide-alkoxide product. acs.org This strategy is useful for creating a wide range of derivatives, including those with functional groups like olefins. acs.org For cases where the boiling points of the alcohols are similar, an alternative transesterification approach using acetate (B1210297) esters can be employed to facilitate the exchange. chemrxiv.org

Advanced Precursor Modification Strategies

The reactivity and structure of this compound can be finely tuned through advanced modification strategies. These methods involve altering the coordination environment of the zirconium center to control the formation of subsequent materials.

The propan-2-olate ligands of the precursor can be partially or fully substituted by reaction with various chelating agents. This ligand exchange is a powerful tool for creating new zirconium complexes with tailored properties. Chelating agents are molecules that can form multiple bonds with the central zirconium ion, often resulting in highly stable complexes. acs.orgCurrent time information in Bangalore, IN.

A prominent example is the reaction with desferrioxamine (DFO), a hydroxamate-based chelator used in medical imaging applications with the ⁸⁹Zr radioisotope. acs.orgCurrent time information in Bangalore, IN. The interaction is strong, forming a 1:1 [ZrDFO]⁺ complex with a very high stability constant. acs.org However, detailed studies have revealed that depending on the reaction conditions, binuclear complexes with 2:2 and 2:3 metal-to-ligand ratios can also form and may even be the predominant species in solution. acs.org Other chelating agents, such as N,N-bis-(2-hydroxyethyl)-glycine and various Schiff bases, are also used to modify zirconium alkoxide and halide precursors, leading to the formation of functional complexes with distinct coordination geometries. The principle of ligand exchange is also applied in environmental technology, where fibrous materials functionalized with chelating groups are loaded with Zr(IV) to selectively adsorb anions like phosphate (B84403) from water.

Table 1: Equilibrium Constants for Zr(IV) Complexes with Desferrioxamine (H₃DFO)

This table presents data on the speciation of the Zr(IV)/H₃DFO system, highlighting the formation of multiple complex types.

| Equilibrium Reaction | Log K |

| Zr⁴⁺ + DFO³⁻ ⇌ [ZrDFO]⁺ | 36.14 |

| 2Zr⁴⁺ + 2DFO³⁻ ⇌ [Zr₂H₋₂(DFO)₂] + 2H⁺ | 69.13 |

| 2Zr⁴⁺ + 3DFO³⁻ ⇌ [Zr₂(DFO)₃]²⁻ | 100.22 |

| Data sourced from acs.org |

Altering the stoichiometric ratio between the zirconium precursor and the organic ligands or modulators is a key strategy for controlling the nucleation and growth of resulting materials, particularly in the synthesis of MOFs. google.com A modulator is typically a monocarboxylic acid that competes with the primary ligand, slowing down the reaction kinetics to improve the crystallinity and quality of the final product. google.com

Studies on the synthesis of the UiO-66 MOF show that varying the Zr/ligand/modulator molar ratio directly impacts the material's properties and morphology. google.com For example, using an excess of the metal precursor (e.g., a 1.5:1 metal-to-ligand ratio) while varying the concentration of an acetic acid modulator can alter the surface area and create mesopores within the structure. Similarly, specific ratios can direct the formation of distinct structures, such as hollow spheres or oriented films. google.com In some systems, the ligand-to-metal ratio can also dictate the type of complex formed, as seen with desferrioxamine where 1:1, 2:2, and 2:3 complexes can arise. acs.org

Table 2: Influence of Molar Ratios on UiO-66 Morphology

This table illustrates how adjusting the molar ratios of Zirconium precursor (Zr), organic ligand, and modulator can yield different physical forms of the UiO-66 MOF.

| Zr : Ligand : Modulator Molar Ratio | Resulting Morphology |

| 1 : 0.6 : 150 | Crystal Hollow Spheres |

| 1 : 0.84 : 150 | Crystal Hollow Spheres |

| 1 : 0.5 : 125 | Oriented Film on α-Al₂O₃ |

| 1 : 0.7 : 125 | Oriented Film on α-Al₂O₃ |

| Data sourced from google.com |

The outcome of syntheses involving this compound is highly sensitive to the specific reaction conditions employed. Parameters such as temperature, reaction time, and the chemical environment (e.g., pH) have a profound influence on the structure, size, and reactivity of the final product. google.com

In the synthesis of Zr-MOFs, temperature is a critical variable. Higher temperatures (e.g., 120 °C) can lead to high yields, whereas lower temperatures may favor the growth of larger, higher-quality crystals suitable for single-crystal X-ray diffraction analysis. The pH of the reaction medium, or more specifically the concentration of protons, can also be a determining factor; it has been proposed that proton accumulation can terminate crystal growth in UiO-66 synthesis, a problem that can be overcome by adding a deprotonating agent. google.com The duration of the reaction also plays a role, with particle size and polydispersity evolving over time at a constant reaction temperature. acs.org

Table 3: Effect of Reaction Conditions on Zirconium-Based Product Characteristics

This table summarizes the impact of key reaction parameters on the outcomes of syntheses involving zirconium precursors.

| Reaction Condition | Parameter | Influence on Product |

| Temperature | 120 °C vs. Lower Temperatures | High yields vs. Larger particle size in Zr-MOF synthesis. |

| 340 °C | Promotes particle growth of zirconia nanocrystals over time. acs.org | |

| Chemical Environment | Proton Concentration | High proton levels can terminate UiO-66 crystal growth. google.com |

| Presence of Oxygen | Affects the resulting crystal phase of ZrO₂ during cooling in sol-gel synthesis. | |

| Reaction Time | 24 hours | Time required for alcohol exchange reaction between Zr(OⁱPr)₄ and eugenol. acs.org |

Coordination Chemistry and Mechanistic Investigations of Zirconium 4+ Propan 2 Olate Systems

Oligomerization and Cluster Formation Pathways

Zirconium(IV) propan-2-olate, also known as zirconium isopropoxide, serves as a key precursor in the synthesis of various zirconium-based materials. ontosight.ai Its utility stems from its high reactivity, particularly towards hydrolysis and condensation, which can be controlled to form oligomeric species and complex cluster structures. doi.orgsmolecule.com Understanding the pathways of oligomerization and cluster formation is crucial for tailoring the properties of the final materials.

Dimeric and Trimeric Structural Elucidation of Zirconium(4+) propan-2-olate

In non-polar solvents and in the solid state, zirconium(IV) propan-2-olate typically exists as a dimeric species, [Zr(OPr^i)₄(Pr^iOH)]₂. This structure features two zirconium atoms bridged by isopropoxide groups. Each zirconium atom is generally six-coordinated. In solution, the lability of the alcohol ligand can lead to an equilibrium between different oligomeric forms.

Modification of zirconium propoxide with chelating agents like diethanolamine (B148213) can lead to the formation of different multinuclear complexes. For instance, reacting zirconium isopropoxide with one equivalent of diethanolamine results in a stable trinuclear complex, Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OPr^i)₃]₂(Pr^iOH)₂. mdpi.com This complex features a central nona-coordinated zirconium atom and has demonstrated significant stability in solution over time. mdpi.com In contrast, the modification of zirconium n-propoxide with diethanolamine can yield tetranuclear complexes, such as [Zr₂(OPrⁿ)₆(OCH₂CH₂)₂NH]₂, which have been found to be less stable in solution. mdpi.com

The structural elucidation of these oligomers is critical as their stability and reactivity directly impact the reproducibility of sol-gel syntheses and the properties of the resulting materials. mdpi.com

Formation and Structural Characterization of Zirconium Oxo Clusters

The reaction of zirconium(IV) propan-2-olate with water, often generated in situ from esterification reactions, or the controlled addition of water leads to the formation of zirconium oxo clusters. rsc.orgresearchgate.net These clusters are discrete polynuclear species containing a core of zirconium and oxygen atoms, surrounded by organic ligands.

A common and well-characterized zirconium oxo cluster is the hexanuclear species with the core [Zr₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺. researchgate.netnih.gov This core consists of an octahedron of zirconium atoms with its eight triangular faces capped by alternating μ₃-oxo and μ₃-hydroxo ligands. nih.govchemrxiv.org The positive charge of this inorganic core is balanced by twelve carboxylate ligands, resulting in the general formula [Zr₆O₄(OH)₄(OOCR)₁₂]. researchgate.netscispace.com

Another significant cluster is a dodecanuclear species, [Zr₆O₄(OH)₄(OOCR)₁₂]₂, which is essentially a dimer of the hexanuclear cluster. researchgate.netchemrxiv.orgkuleuven.be In this structure, two Zr₆ units are linked by bridging carboxylate ligands. researchgate.netkuleuven.be The formation of either the Zr₆ monomer or the Zr₁₂ dimer can be influenced by the nature of the carboxylic acid used. researchgate.netchemrxiv.org

The characterization of these clusters relies heavily on techniques such as single-crystal X-ray diffraction, which provides detailed structural information, and various spectroscopic methods like NMR to study their behavior in solution. researchgate.net

Influence of Carboxylic Acids on Zirconium Cluster Stoichiometry and Structure

Carboxylic acids play a pivotal role in directing the assembly and determining the final structure and stoichiometry of zirconium oxo clusters. rsc.org The reaction between zirconium alkoxides and carboxylic acids is a fundamental route to these clusters. rsc.org

The initial step involves the rapid exchange of alkoxide ligands for carboxylate ligands. rsc.orgscispace.com The subsequent hydrolysis and condensation reactions, often fueled by water produced from the esterification between the carboxylic acid and the released alcohol, lead to the formation of the oxo-cluster core. rsc.org The nature of the carboxylic acid, including its steric bulk and acidity, significantly influences the outcome.

For instance, the use of α-branched carboxylic acids has been reported to favor the formation of the monomeric Zr₆ clusters. researchgate.net In contrast, less sterically hindered carboxylic acids can lead to the formation of the dimeric Zr₁₂ clusters. researchgate.net The ratio of carboxylic acid to the zirconium precursor is also a critical parameter; a higher ratio can accelerate the formation of metal oxo clusters. rsc.org

Furthermore, the coordination mode of the carboxylate ligand (e.g., chelating vs. bridging) affects the cluster's structure and stability. cmu.educhinesechemsoc.org Hydroxy-carboxylic acids can act as linking moieties between cluster units, leading to more condensed structures. cmu.edu

The stoichiometry of the resulting cluster is a direct consequence of these interactions. The well-defined [Zr₆O₄(OH)₄(OOCR)₁₂] stoichiometry is frequently observed, highlighting the thermodynamic stability of this particular arrangement. nih.gov

Heterometallic Cluster Formation with this compound

Zirconium(IV) propan-2-olate is also a valuable precursor for the synthesis of heterometallic clusters, where zirconium is combined with one or more different metal atoms. acs.orgfigshare.com These mixed-metal clusters are of interest as single-source precursors for the preparation of bimetallic oxide materials with tailored properties. acs.orgnih.gov

The synthesis of heterometallic zirconium alkoxides can be achieved through the reaction of zirconium alkoxides with organometallic compounds of other metals. acs.org A range of heterometallic clusters incorporating s-block, d-block, and p-block metals with zirconium have been synthesized and structurally characterized. acs.org

For example, the reaction of zirconium n-propoxide with n-butyllithium yields the bimetallic cluster Li₂Zr₂(OPrⁿ)₁₀(THF)₂. acs.org Another example is the copper-zirconium cluster, ClCuIIZr₂(OPr^i)₉, which features a CuZr₂ core with bridging isopropoxide ligands. capes.gov.br

The structure and aggregation of these heterometallic clusters are influenced by factors such as the nature of the second metal and the ligands involved. acs.org The thermal decomposition of these single-source precursors can lead to the formation of bimetallic oxides, and in some cases, can stabilize thermodynamically unstable phases of zirconia. figshare.comnih.gov

Reactivity Mechanisms of this compound

The reactivity of this compound is dominated by its susceptibility to hydrolysis and condensation reactions, which are the fundamental steps in sol-gel processes for producing zirconium-based materials.

Hydrolysis and Condensation Pathways in Sol-Gel Processes

The sol-gel process using zirconium(IV) propan-2-olate involves two primary reactions: hydrolysis and condensation. doi.org

Hydrolysis: This is the initial and typically rapid reaction where the isopropoxide ligands are replaced by hydroxyl groups upon reaction with water. doi.org Zr(OPr^i)₄ + xH₂O → Zr(OPr^i)₄₋ₓ(OH)ₓ + xPr^iOH

The extent of hydrolysis, controlled by the water-to-alkoxide molar ratio (h), is a critical parameter. researchgate.net Incomplete hydrolysis (h < 4) results in partially hydrolyzed species, while a ratio of h=4 can lead to the formation of zirconium hydroxide (B78521), Zr(OH)₄.

Condensation: The hydroxylated intermediates then undergo condensation reactions to form Zr-O-Zr bridges, leading to the growth of oligomers, polymers, and eventually a gel network. There are two main condensation pathways:

Oxolation: Reaction between a hydroxyl group and an alkoxide group. (OPr^i)₃Zr-OH + (OPr^i)₄Zr → (OPr^i)₃Zr-O-Zr(OPr^i)₃ + Pr^iOH

Alcoxolation: Reaction between two alkoxide groups. doi.org (OPr^i)₃Zr-OPr^i + HO-Zr(OPr^i)₃ → (OPr^i)₃Zr-O-Zr(OPr^i)₃ + Pr^iOH

The rates of hydrolysis and condensation can be modified by additives. For instance, chelating agents like acetic acid or diglycol can react with the zirconium precursor, replacing propoxide groups and forming more stable complexes. doi.orgresearchgate.net This modification slows down the hydrolysis and condensation rates, allowing for better control over the particle size and morphology of the final zirconia material. doi.orgmdpi.com The choice of solvent also plays a role, as it can influence the hydrolysis and subsequent thermal evolution of the resulting zirconia. researchgate.net The self-catalytic role of zirconium n-propoxide has also been noted in the synthesis of ZrO₂-SiO₂ binary gels, where it can accelerate the gelation of tetraethoxysilane (TEOS). rsc.org

Interactive Data Table: Key Zirconium Clusters and Precursors

| Compound/Cluster | Formula | Key Structural Features | Precursor(s) | Reference(s) |

| Dimeric Zirconium Isopropoxide | [Zr(OPr^i)₄(Pr^iOH)]₂ | Dimer with bridging isopropoxide groups, six-coordinate Zr. | Zirconium(IV) isopropoxide | researchgate.net |

| Trinuclear Zr-Diethanolamine Complex | Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OPr^i)₃]₂(Pr^iOH)₂ | Trinuclear with a central nona-coordinated Zr. | Zirconium(IV) isopropoxide, Diethanolamine | mdpi.com |

| Hexanuclear Zirconium Oxo Cluster | [Zr₆O₄(OH)₄(OOCR)₁₂] | Octahedral Zr₆ core with μ₃-O and μ₃-OH caps. | Zirconium alkoxide, Carboxylic acid | researchgate.netnih.gov |

| Dodecanuclear Zirconium Oxo Cluster | [Zr₆O₄(OH)₄(OOCR)₁₂]₂ | Dimer of two hexanuclear clusters linked by carboxylates. | Zirconium alkoxide, Carboxylic acid | researchgate.netkuleuven.be |

| Heterometallic Li-Zr Cluster | Li₂Zr₂(OPrⁿ)₁₀(THF)₂ | Bimetallic cluster with Li and Zr. | Zirconium(IV) n-propoxide, n-Butyllithium | acs.org |

| Heterometallic Cu-Zr Cluster | ClCuIIZr₂(OPr^i)₉ | CuZr₂ core with bridging isopropoxide ligands. | Zirconium(IV) isopropoxide, Copper(II) chloride | capes.gov.br |

Mechanisms of Non-Hydrolytic Sol-Gel Reactions

Non-hydrolytic sol-gel (NHSG) processes represent a crucial alternative to conventional aqueous sol-gel routes for synthesizing metal oxides and hybrid materials. These methods operate under strictly water-free conditions, relying on organic oxygen donors like alkoxides, ethers, or alcohols to form the oxide network. sci-hub.se The reactions are typically slower than their hydrolytic counterparts due to the cleavage of more stable O-C bonds instead of O-H bonds, which allows for greater control over the process, albeit often requiring higher reaction temperatures. sci-hub.se The resulting materials possess organophilic surfaces, which influences particle nucleation, solubility, and aggregation. sci-hub.se

In the context of this compound, NHSG reactions often involve its condensation with a metal halide, such as zirconium(IV) chloride (ZrCl₄). nih.govrsc.org This reaction leads to the formation of a Zr-O-Zr backbone and an alkyl halide by-product. nih.gov A general representation of this metal alkoxide and metal halide reaction is a cornerstone of non-hydrolytic oxide-based sol-gel strategies. nih.gov This approach has been successfully employed to create amorphous ZrO₂ thin films by reacting equimolar amounts of zirconium halide and a zirconium alkoxide, followed by annealing at 300 °C. rsc.org The resulting films demonstrate high dielectric constants and low leakage currents, making them suitable for applications like thin-film transistors. rsc.org

Another NHSG pathway involves the reaction of metal alkoxides with acetoxysilanes, which generates carboxylic acid esters and non-aqueous oxide gels. nih.gov Zirconium alkoxides can participate in these reactions, forming robust hybrid materials. nih.gov Furthermore, reactions between Zr(OnPr)₄ and ketones (like acetone) or acetic anhydride (B1165640) have been explored, though these can sometimes lead to the in situ formation of water, blurring the lines of a strictly non-hydrolytic process. nih.gov The reaction of ZrCl₄ with diisopropyl ether, however, appears to be a truly non-hydrolytic route. nih.gov The choice of precursors and reaction conditions is critical, as the presence or absence of water significantly influences the crystalline phase of the resulting zirconia, with strictly non-hydrolytic conditions favoring the tetragonal phase (t-ZrO₂). nih.gov

A notable application of this chemistry is the synthesis of monodisperse tetragonal zirconia nanocrystals. researchgate.netacs.org This is achieved through a non-hydrolytic sol-gel reaction between this compound and zirconium(IV) chloride at 340°C, which yields highly uniform, crystalline nanoparticles of about 4 nm. researchgate.netacs.org

Mechanistic Insights into Polymerization Initiation by this compound

Zirconium alkoxides, including this compound and its derivatives, are highly effective single-site initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and O-carboxyanhydrides (OCAs). rsc.orgnih.govacs.orgnih.gov These systems can produce polymers with controlled molecular weights and, in some cases, high stereoselectivity. nih.govrsc.org

The most commonly proposed pathway for ROP initiated by metal alkoxides is the coordination-insertion mechanism. nih.govbwise.kr This mechanism involves several key steps:

Coordination : The cyclic ester monomer coordinates to the Lewis acidic zirconium center, typically through the oxygen atom of its carbonyl group. nih.govbwise.kr

Nucleophilic Attack : An alkoxide ligand (e.g., propan-2-olate) on the zirconium center performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. bwise.kr

Ring-Opening : This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, opening the ring.

Insertion : The opened monomer is inserted into the zirconium-alkoxide bond, elongating the polymer chain which remains attached to the metal center.

Propagation : The process repeats as new monomer molecules coordinate and insert, propagating the polymer chain. iaamonline.org

Zirconium(IV) amine tris(phenolate) alkoxide complexes have demonstrated exceptional activity as ROP initiators for rac-lactide, yielding highly heterotactic polylactide even under solvent-free conditions at elevated temperatures. rsc.orgnih.gov These initiators are well-controlled and exhibit single-site behavior. nih.gov Similarly, zirconium complexes with diamino-bis(phenolate) ligands and isopropoxide ancillary groups are active catalysts for the ROP of lactide and ε-caprolactone. cdnsciencepub.com

In some systems, particularly with the addition of a co-initiator like an alcohol, an alternative "activated monomer" mechanism may operate. nih.gov A variant known as the "ligand-assisted activated monomer" (LAAM) mechanism has been proposed, where an anionic ligand on the catalyst activates the alcohol co-initiator while the monomer is simultaneously activated at the Lewis-acidic metal center. nih.gov

Recent studies have also shown that zirconium/hafnium alkoxide initiators can achieve the first highly syndioselective ROP of OCAs, enabling the synthesis of precisely alternating sequence-controlled poly(α-hydroxy acid)s. acs.orgnih.gov However, the performance of these initiators can be temperature-dependent. At elevated temperatures, side reactions such as β-proton elimination can occur, leading to the formation of Zr-OH species and water, which can diminish the initiator's activity. bwise.kr

| Initiator System | Monomer | Conditions | Polymer Result | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Zirconium amine tris(phenolate) alkoxides | rac-lactide | 130 °C, solvent-free | Highly heterotactic polylactide, well-controlled | Coordination-Insertion | rsc.orgnih.gov |

| Chiral Zirconium(IV) alkoxides | rac-lactide | 20 °C or 80 °C, toluene | Heterotactically enriched polylactide, predictable MW, low PDI | Coordination-Insertion | rsc.org |

| Zirconium/Hafnium alkoxides | O-Carboxyanhydrides (OCAs) | Room Temperature | Syndioselective ROP (Pr up to 0.95), alternating copolymers | Coordination-Insertion | acs.orgnih.gov |

| Zirconium acetylacetonate | D,L-lactide | 180-220 °C | Polylactide, rate increases with temperature | Coordination-Insertion | nih.gov |

| bis(dimethylamido)bis[1-((dimethylamino)methyl)cyclohexanolate]zirconium | β-butyrolactone (BBL) | Room Temperature | Living polymerization, narrow PDI (1.03-1.07) | Coordination-Insertion | bwise.kr |

E1 Elimination and SN1 Substitution in Nanocrystal Synthesis

The synthesis of zirconia (ZrO₂) nanocrystals from this compound and a halide source like ZrCl₄ in a high-boiling solvent such as TOPO is a complex process governed by competing reaction mechanisms. researchgate.netnih.gov Detailed mechanistic studies have revealed that the formation of ZrO₂ proceeds via two primary pathways: a dominant E1 (unimolecular elimination) reaction and a minor Sₙ1 (unimolecular nucleophilic substitution) reaction. acs.orgresearchgate.netchemrxiv.org

E1 Elimination (Dominant Pathway): The E1 mechanism is the main route for precursor decomposition. researchgate.netresearchgate.netacs.orgacs.org

Carbocation Formation : The reaction is initiated by the departure of an isopropoxide group from the zirconium center as an isopropyl cation. acs.org

Proton Elimination : This cation then eliminates a proton (H⁺), leading to the formation of propene (CH₃-CH=CH₂) and a zirconium hydroxide (Zr-OH) moiety. acs.orgresearchgate.net

Condensation : The resulting zirconium hydroxide species are highly reactive and undergo condensation reactions, eliminating molecules like isopropanol (B130326) to form the Zr-O-Zr linkages of the zirconia network. acs.orgchemrxiv.org

The detection of propene as a primary decomposition product strongly supports the E1 pathway. acs.org Kinetic studies show that for zirconium and hafnium, this E1 elimination is an auto-catalyzed process. chemrxiv.org

Sₙ1 Substitution (Minor Pathway): A smaller fraction of the precursor reacts via an Sₙ1 mechanism. acs.orgresearchgate.netresearchgate.net

Carbocation Formation : Similar to the E1 pathway, the first step is the formation of an isopropyl cation.

Nucleophilic Attack : Instead of eliminating a proton, the cation is attacked by a chloride nucleophile present in the system, forming isopropyl chloride as a by-product. acs.orgresearchgate.net

| Mechanism | Relative Contribution | Key Steps | Key Products/By-products | Reference |

|---|---|---|---|---|

| E1 Elimination | Dominant | 1. Isopropyl cation leaves Zr center. 2. Cation eliminates H⁺. 3. Zr-OH formation, followed by condensation. | ZrO₂, Propene, Isopropanol, ZrCl₄ | researchgate.netacs.orgresearchgate.netacs.org |

| Sₙ1 Substitution | Minor | 1. Isopropyl cation leaves Zr center. 2. Cation is attacked by Cl⁻. | Isopropyl chloride | acs.orgresearchgate.netresearchgate.net |

Advanced Applications of Zirconium 4+ Propan 2 Olate in Materials Science

Sol-Gel Synthesis of Zirconium-Based Materials

The sol-gel process is a versatile and widely used method for producing solid materials from small molecules. It involves the conversion of a precursor solution (the "sol") into an integrated network (the "gel") of either discrete particles or network polymers. Zirconium(4+) propan-2-olate is a favored precursor in this technique for creating a variety of zirconium-based materials due to its ability to undergo controlled hydrolysis and condensation reactions. researchgate.net

Fabrication of Zirconia Nanocrystals and Nanoparticles

This compound is instrumental in the fabrication of zirconia (ZrO₂) nanocrystals and nanoparticles through sol-gel methods. ereztech.com These nanomaterials are of significant interest due to their enhanced properties, including high strength, thermal stability, and catalytic activity. researchgate.net

Researchers have developed various sol-gel strategies to control the size, shape, and crystalline phase of the resulting zirconia nanoparticles. A non-hydrolytic sol-gel reaction between this compound and zirconium(IV) chloride, for instance, has been shown to produce highly monodisperse tetragonal zirconia nanocrystals with a uniform size of approximately 4 nm. nih.gov Another study demonstrated that by varying the catalyst, such as using nitric acid instead of ammonia (B1221849), smaller nanoparticle sizes can be achieved. nih.govresearchgate.net The use of organic additives like glucose and fructose (B13574) in the sol-gel process can also influence the crystal phase and prevent the transition from the desirable tetragonal phase to the monoclinic phase. nih.gov

A combined sol-gel and solvothermal process using zirconium n-propoxide has been successful in synthesizing zirconia crystallites with sizes between 3 and 4 nm. researchgate.net The initial sol-gel step produces amorphous ZrO₂ nanoparticles, which are then crystallized into the tetragonal phase through a subsequent solvothermal treatment. researchgate.net

Key Research Findings in Zirconia Nanoparticle Synthesis:

| Precursor System | Synthesis Method | Resulting Material | Key Findings | Reference |

| This compound and Zirconium(IV) chloride | Non-hydrolytic sol-gel | ~4 nm monodisperse tetragonal zirconia nanocrystals | High crystallinity and uniform particle size without a size selection process. | nih.gov |

| Zirconium propoxide and Nitric acid/Ammonia | Sol-gel | Zirconia nanoparticles | Nitric acid catalysis leads to smaller particle sizes compared to ammonia. | researchgate.net |

| Zirconium n-propoxide | Sol-gel and solvothermal | 3-4 nm tetragonal zirconia crystallites | A combined approach allows for the synthesis of small, crystalline nanoparticles. | researchgate.net |

| Zirconium(IV) propoxide and Acetic acid | Sol-gel | Zirconia nanopowders | A simple and cost-effective method for producing ceramic powders. | journalijar.com |

Development of Zirconium Oxide Thin Films and Protective Coatings

The sol-gel method utilizing this compound is a cost-effective and straightforward technique for depositing zirconium oxide (ZrO₂) thin films and protective coatings on various substrates. ereztech.comaip.org These films are valued for their potential in electronics, optics, and as anti-corrosion barriers. ereztech.comtu-darmstadt.de

Thin ZrO₂ films with thicknesses below 10 nm and a surface roughness of about 0.2 nm have been successfully prepared on silicon wafers using a sol-gel process based on zirconium(IV)-n-propoxide. aip.org These films demonstrate stability at high temperatures, a crucial property for applications in microelectronics. aip.org

For corrosion protection, thin zirconium oxide coatings deposited via the sol-gel method on iron and stainless steel have shown significant promise. tu-darmstadt.deresearchgate.net The addition of stabilizing agents like acetylacetone (B45752) or hydroxypropyl cellulose (B213188) to the zirconium propoxide precursor solution can reduce the porosity of the coating and enhance its protective properties. tu-darmstadt.de Studies have shown a dramatic decrease in the corrosion current density of coated iron, indicating effective protection. tu-darmstadt.de The formation of a mixed oxide layer of zirconium and iron at the interface is believed to be responsible for the improved corrosion resistance. tu-darmstadt.de

Synthesis of Advanced Ceramic Materials

This compound is a key ingredient in the sol-gel synthesis of advanced ceramic materials. ereztech.comresearchgate.net Zirconia-based ceramics are highly regarded for their exceptional mechanical properties, thermal stability, and chemical resistance. researchgate.net The sol-gel technique offers a pathway to produce these high-performance materials with controlled composition and microstructure. researchgate.netcambridge.org

The process allows for the creation of homogenous, high-purity ceramic powders at lower temperatures compared to traditional solid-state reaction methods. researchgate.net For example, lead zirconate titanate (PZT), a widely used piezoelectric ceramic, can be synthesized using a sol-gel route with zirconium n-butoxide as one of the precursors. researchgate.net The resulting PZT gel can be calcined at a relatively low temperature of 500°C to obtain the desired perovskite crystal structure. researchgate.net

Control over Porosity and Morphology in Sol-Gel Derived Zirconia

A significant advantage of the sol-gel process is the ability to control the porosity and morphology of the final zirconia material. unlp.edu.ard-nb.info This is achieved by carefully manipulating various synthesis parameters, such as the pH of the precursor solution, the water-to-alkoxide molar ratio, and the type of solvent used. unlp.edu.arresearchgate.net

For instance, the pH of the precursor solution has a marked influence on the resulting structure. unlp.edu.ar A higher pH can lead to a highly porous material composed of hydrolyzed tetragonal arrays. unlp.edu.ar The molar ratio of water to the zirconium precursor also plays a crucial role in the textural properties of the zirconia. researchgate.net Research has shown that a water molar ratio of 4 can yield the highest surface area. researchgate.net

Templating methods can also be employed to create specific porous structures. Porous zirconium carbide (ZrC) ceramics have been fabricated by infiltrating a zirconia sol, prepared from zirconium n-propoxide, into a carbon template derived from wood. d-nb.info Direct foaming methods, where the viscosity of the zirconia sol and the concentration of blowing agents are controlled, allow for the tailoring of pore sizes in ZrC foams, achieving sizes in the range of 40 to 500 μm. d-nb.info

Precursor for Vapor Phase Deposition Techniques

This compound is also a valuable precursor for vapor phase deposition techniques, which are used to create thin films with high purity and conformity. ereztech.com

Chemical Vapor Deposition (CVD) of Zirconium-Containing Films

In Chemical Vapor Deposition (CVD), volatile precursor compounds are introduced into a reaction chamber where they decompose on a heated substrate to form a thin film. This compound and its derivatives are utilized as precursors in CVD processes to deposit zirconium-containing films, such as zirconium oxide and lead zirconate titanate (PZT). google.com

The choice of precursor is critical in CVD. Zirconium alkoxides like zirconium tert-butoxide are used to deposit zirconia thin films at relatively low temperatures. alfa-chemistry.com For more complex films like PZT, a multi-source liquid CVD method can be employed, where solutions of the individual metal precursors, including a zirconium complex, are vaporized and delivered to the substrate. google.com The stability of the deposition rate over a range of substrate temperatures is a key advantage of using such precursors. For example, when using a specific zirconium complex for PZT deposition, a stable zirconium deposition rate was observed between 460 to 600 °C. google.com

Recent advancements have focused on developing new precursors for low-temperature CVD. For instance, guided by thermochemical calculations, researchers have used tetrakis(dimethylamido)zirconium(IV) with hydrogen sulfide (B99878) to deposit zirconium disulfide (ZrS₂) films at temperatures as low as 150-350 °C, which is significantly lower than traditional methods using zirconium tetrachloride. chemrxiv.org

Considerations for Atomic Layer Deposition (ALD) Precursors

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal, uniform films with atomic-level precision. The choice of precursor is critical to the success of the ALD process, and this compound presents several key characteristics that must be considered for its use in depositing zirconium-containing films.

One of the primary considerations for an ALD precursor is its thermal stability . The precursor must be volatile enough to be transported into the reaction chamber but stable enough to not decompose in the gas phase before reaching the substrate. While zirconium alkoxides have been explored as ALD precursors, thermal instability can be a significant issue. acs.org For instance, in the ALD of zirconium titanium oxide, the thermal decomposition of the titanium isopropoxide precursor limits the suitable growth temperature to around 300°C. acs.org Above this temperature, extensive decomposition affects the film properties. acs.org Similarly, for zirconium oxide (ZrO2) ALD, the growth per cycle (GPC) is dependent on the deposition temperature, decreasing as the temperature increases, which can be attributed to the precursor's thermal behavior. osti.govresearchgate.net

Another crucial factor is the volatility of the precursor. This compound is a liquid at room temperature, which can be advantageous for precursor delivery in ALD systems. google.com However, its volatility must be sufficient to ensure adequate precursor flux to the substrate surface. In some cases, heating the precursor is necessary to achieve the desired vapor pressure. For example, in the ALD of ZrO2 using tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr), the precursor is heated to 75°C. osti.gov

The purity of the precursor is paramount in ALD to avoid the incorporation of impurities into the thin film, which can degrade its electrical and optical properties. chemrxiv.org Impurities can lead to unwanted side reactions, film defects, and non-uniformity. chemrxiv.org

Finally, the reactivity of this compound with the co-reactant (e.g., water, ozone) is a key parameter. The surface reactions should be self-limiting to enable the layer-by-layer growth characteristic of ALD. The byproducts of the reaction should also be volatile and easily removed from the reaction chamber. The use of metal alkoxides like this compound can serve as both a metal and an oxygen source, potentially eliminating the need for a separate strong oxidizing agent and preventing the formation of an undesirable interfacial layer, such as silicon dioxide, when depositing on silicon substrates. acs.org

| Consideration | Description | Reference |

|---|---|---|

| Thermal Stability | Must be volatile without decomposing in the gas phase. Decomposition temperature limits the ALD process window. | acs.org |

| Volatility | Adequate vapor pressure is required for efficient transport to the substrate. May require heating. | google.com |

| Purity | Crucial for obtaining high-quality films without defects or unwanted electrical/optical properties. | chemrxiv.org |

| Reactivity | Should exhibit self-limiting surface reactions with the co-reactant. Byproducts must be volatile. | acs.org |

Integration in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Zirconium-based MOFs (Zr-MOFs) are particularly noted for their high stability. rsc.orgmdpi.com this compound plays a significant role in the synthesis of these advanced materials.

This compound serves as a common and effective zirconium source for the synthesis of various Zr-MOFs, including the well-known UiO-66 and its derivatives. mdpi.comnih.gov The synthesis typically involves the reaction of the zirconium precursor with a polytopic carboxylic acid linker in a suitable solvent, often with the addition of a modulator like acetic acid to control the reaction kinetics and crystallinity of the product. mdpi.comnih.gov The use of zirconium alkoxides like this compound can offer advantages over other zirconium sources, such as zirconium tetrachloride (ZrCl4). For instance, alkoxide precursors can lead to the formation of alcohols as byproducts instead of hydrochloric acid, which can influence the reaction pathway and the final structure of the MOF. nih.gov

The choice of the zirconium precursor can also impact the properties of the resulting MOF. For example, in the synthesis of MOF-808, different zirconium precursors can lead to variations in the mesopore network of the material. chemrxiv.org Specifically, this compound has been successfully employed in the synthesis of UiO-66 and its amino-functionalized analogue, UiO-66-NH2, through mechanochemical methods, which offer a more sustainable, solvent-free approach. rsc.org

The topology, crystallinity, and size of MOF crystals are critical parameters that determine their performance in various applications. The synthesis conditions, including the choice of zirconium precursor, play a crucial role in controlling these characteristics. The use of this compound, in conjunction with modulators, allows for a degree of control over the final MOF structure.

The coordination versatility of the Zr-oxo clusters, often formed in situ from precursors like this compound, combined with the flexibility of the organic linkers, can give rise to a variety of MOF topologies. nih.gov For example, by adjusting the linker-to-metal and modulator-to-metal ratios, different porphyrinic Zr-MOF nanocrystals with distinct topologies (ftw, csq, and shp) can be selectively synthesized. nih.govchemistryviews.org Furthermore, the introduction of substituents on the organic linker can direct the formation of phase-pure Zr-MOFs with different topologies and porosities under identical synthetic conditions. rsc.org

The crystallinity and crystal size of Zr-MOFs can also be influenced by the synthetic approach. For instance, modifying the linker-to-zirconium ratio can shift the morphology from a powder to a gel, resulting in MOF xerogels with enhanced mesoporosity and potentially higher catalytic activity. nih.gov

The development of rapid and efficient synthesis methods is crucial for the industrial-scale production of MOFs. This compound has been instrumental in the development of such methodologies.

Recent studies have demonstrated that the use of Zr(IV) alkoxides as metal precursors can enable the ultrafast (on the order of minutes) and high-yield (>90%) synthesis of porphyrinic Zr-MOF nanocrystals like MOF-525, PCN-224, and PCN-222. nih.govnih.gov This approach allows for precise control over the crystal phase by tuning the linker and modulator ratios. nih.gov Furthermore, this synthetic protocol has been adapted for the continuous production of nanosized PCN-224 at room temperature using a microfluidic method, highlighting its potential for scalable manufacturing. nih.govnih.gov

Mechanochemical methods, such as liquid-assisted grinding, using this compound have also been shown to produce gram-scale quantities of UiO-66 and UiO-66-NH2 rapidly at room temperature, avoiding the need for bulk solvents and high temperatures. rsc.org Additionally, microdroplet flow reactors have been employed for the continuous synthesis of various Zr-MOFs, achieving high space-time yields that surpass conventional solvothermal methods. rhhz.net

| Methodology | Key Features | Resulting MOFs | Reference |

|---|---|---|---|

| Alkoxide-based Ultrafast Synthesis | Rapid (minutes), high-yield (>90%), precise phase control | MOF-525, PCN-224, PCN-222 | nih.govnih.gov |

| Mechanochemistry (Liquid-Assisted Grinding) | Solvent-free, room temperature, gram-scale production | UiO-66, UiO-66-NH2 | rsc.org |

| Microdroplet Flow Reaction | Continuous synthesis, high space-time yield | MOF-801, MOF-804, DUT-67, MOF-808 | rhhz.net |

Hybrid Materials and Polymer Composites Development

This compound is also a key component in the synthesis of inorganic-organic hybrid materials and polymer composites, where it contributes to the formation of a zirconium-based inorganic network that can enhance the properties of the organic polymer matrix.

The sol-gel process is a common method for preparing inorganic-organic hybrid materials, and this compound is frequently used as the inorganic precursor. tandfonline.com In this process, the zirconium alkoxide undergoes hydrolysis and condensation reactions to form a three-dimensional zirconia (ZrO2) network. tandfonline.com An organic polymer can be incorporated into this network, resulting in a hybrid material with synergistic properties.

For example, zirconia/polyethylene glycol (ZrO2/PEG) hybrid materials have been synthesized using this compound. tandfonline.com In these materials, the Zr-OH groups of the inorganic matrix can bond with the ethereal oxygen atoms of the polymer. tandfonline.com Similarly, siloxane-zirconia hybrid materials have been prepared by the hydrolysis and polycondensation of tetraethylorthosilicate and zirconium tetrapropoxide in the presence of polydimethylsiloxane. azom.com The addition of the zirconium alkoxide can influence the gelling time and the final texture and microstructure of the hybrid material. azom.com

The reaction of this compound with functionalized polysiloxanes can lead to the formation of siloxane-zirconium hybrid materials with enhanced refractive indices. nih.gov These materials can be processed into thin films with excellent light transparency. nih.gov The development of such hybrid polymers is also relevant for applications in organic thin-film transistors, where zirconium-silicone resins have been synthesized to act as gate dielectric layers with tunable dielectric constants. researchgate.net

| Hybrid Material | Organic Component | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| Zirconia/Polyethylene Glycol (ZrO2/PEG) | Polyethylene Glycol | Sol-gel | Zr-OH groups bond with the polymer's oxygen atoms. | tandfonline.com |

| Siloxane-Zirconia | Polydimethylsiloxane | Sol-gel | Zirconium content affects gelling time and material texture. | azom.com |

| Siloxane-Zirconium | Poly(hydromethylsiloxane-co-methylphenylsiloxane) | Reaction in dry toluene | Produces hybrid materials with increased refractive index. | nih.gov |

| Zirconium-Silicone Resin | Alkoxysilanes | Sol-gel and UV-curing | Used as a gate dielectric with a tunable dielectric constant. | researchgate.net |

Functionalization of Zirconium-Containing Monomers

This compound is a highly versatile precursor for the synthesis of functionalized monomers, which are essential building blocks for advanced hybrid organic-inorganic polymers. cymitquimica.comsigmaaldrich.comthermofisher.com The reactivity of the isopropoxide ligands allows for their substitution with various functional organic molecules, thereby integrating the desirable properties of zirconium, such as thermal stability and high refractive index, into a polymerizable monomer unit.

Research has demonstrated that this compound, often in its isopropanol (B130326) complex form, is a convenient starting material for creating olefin-functionalized zirconium-containing monomers. scientificlabs.comsigmaaldrich.com These monomers can subsequently undergo polymerization to generate hybrid polymers with tailored properties. thermofisher.com A notable example involves the reaction of zirconium alkoxides, such as the propoxide variant, with hydroxyl-containing monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). acs.org Studies using NMR analysis have shown that upon mixing, a fast exchange occurs between the free HEMA monomer and the HEMA molecules linked to the zirconium centers. acs.org This in-situ functionalization leads to the formation of homogeneous and transparent hybrid materials upon polymerization, although they can be brittle. acs.org

The modification of the zirconium precursor itself is another avenue of functionalization. To overcome the high reactivity and sensitivity to moisture of simple alkoxides, new mixed-ligand monomeric precursors have been synthesized. researchgate.net For instance, by reacting this compound with ligands like tert-butyl acetoacetate (B1235776), more stable and volatile six-coordinated monomeric compounds are formed. researchgate.net These tailored precursors are less sensitive to air and moisture, making them more suitable for techniques like Metal Organic Chemical Vapor Deposition (MOCVD) for producing thin films. researchgate.net Similarly, zirconium propoxide can be reacted with functionalized pyrroles, which act as both sol-gel polymerization controllers and precursors for conducting polymers, creating new hybrid materials. rsc.org

The table below summarizes various approaches to the functionalization of zirconium-containing monomers using this compound or related propoxides.

| Functionalizing Agent/Monomer | Resulting Zirconium Species | Intended Application | Reference |

| 2-hydroxyethyl methacrylate (HEMA) | Zirconium-linked HEMA monomer | Homogeneous, transparent hybrid materials | acs.org |

| Olefinic compounds | Olefin-functionalized zirconium monomers | Hybrid zirconium-containing polymers | cymitquimica.comsigmaaldrich.com |

| tert-butyl acetoacetate (tbaoac) | Mixed alkoxide precursor [Zr(OtBu)2(tbaoac)2] | MOCVD of ZrO2 thin films | researchgate.net |

| Functionalized pyrroles | Zirconium oxopolymer gels | Hybrid conducting polymer materials | rsc.org |

Enhancement of Filler Dispersion in Polymer Matrices

A critical challenge in the fabrication of polymer nanocomposites is achieving a uniform dispersion of inorganic fillers within the polymer matrix. Agglomeration of filler particles can lead to poor mechanical properties and inconsistent material performance. This compound is instrumental in addressing this issue, primarily by serving as a precursor for surface-functionalized zirconia (ZrO₂) nanoparticles that exhibit enhanced compatibility with polymer matrices. google.commdpi.com

The process typically involves the hydrolysis and condensation of the alkoxide to form zirconia nanoparticles. These nanoparticles can then be functionalized in-situ or in a subsequent step. The functionalization involves attaching coupling agents to the surface of the zirconia particles. google.com These agents can have polymerizable functional groups, such as vinyl, acryl, epoxy, or methacryl groups, which can then form covalent bonds with the surrounding polymer matrix during curing. google.com This chemical linkage between the filler and the matrix improves interfacial adhesion and promotes a more stable and uniform dispersion, preventing the re-agglomeration of nanoparticles. mdpi.comresearchgate.net

For example, in the creation of dental composites, zirconium alkoxides are used to generate zirconia nanoparticles. google.com These particles are functionalized to ensure they can be effectively mixed with matrix monomers, leading to durable and aesthetically pleasing dental restorations. google.com The surface treatment of fillers derived from precursors like zirconium alkoxides can reduce their surface polarity, minimizing particle-particle interactions and making them more compatible with the polymer matrix. mdpi.com

The use of zirconium propoxide in producing Zirconia-Toughened Alumina (B75360) (ZTA) composites is another relevant application. nasa.gov In this context, the uniform dispersion of the zirconia phase, generated from the alkoxide precursor, within the alumina matrix is crucial for achieving enhanced mechanical properties such as strength and toughness for advanced structural applications. nasa.gov The sol-gel synthesis method, starting from alkoxide precursors, allows for a high degree of control over the final microstructure and the distribution of the constituent phases. nasa.govresearchgate.net

The following table details examples where this compound or its derivatives are used to create fillers with enhanced dispersion in polymer matrices.

| Polymer Matrix | Zirconium-Based Filler | Dispersion Enhancement Method | Observed Improvement | Reference |

| Methacrylate/Acrylate Resins | Zirconia (ZrO₂) nanoparticles | Surface functionalization with coupling agents (e.g., zirconates) | Homogeneous mixing with matrix monomers | google.com |

| Poly(ethylene glycol) diacrylate | TiO₂-ZrO₂ mixed oxides | Surface modification with silanes | Reduced particle-particle interaction, improved compatibility | mdpi.com |

| Alumina (ceramic matrix) | Zirconia (ZrO₂) | Controlled sol-gel synthesis from alkoxide precursors | Uniform dispersion for improved strength and toughness | nasa.gov |

| Polypropylene (PP) | α-Zirconium Phosphate (B84403) (α-ZrP) | Interfacial coupling | Improved flame retardancy dependent on dispersion | researchgate.net |

Catalytic Roles of Zirconium 4+ Propan 2 Olate and Its Derivatives

Homogeneous Catalysis Mediated by Zirconium(4+) propan-2-olate

In homogeneous catalysis, this compound and its complexes are particularly recognized for their effectiveness in polymerization reactions. The isopropoxide ligands can act as initiating groups, and the catalytic activity can be finely tuned by modifying the ligand sphere around the zirconium metal center.

Zirconium(IV) complexes featuring isopropoxide ancillary ligands are extensively studied as initiators for the ring-opening polymerization (ROP) of cyclic esters. cdnsciencepub.com These catalysts are effective for the polymerization of monomers such as lactides (L-lactide, rac-lactide) and ε-caprolactone to produce biodegradable polyesters like polylactic acid (PLA). cdnsciencepub.comhw.ac.uk The catalytic activity is influenced by the steric and electronic properties of the primary ligands attached to the zirconium center. For instance, diamino-bis(phenolate) Zr(IV) complexes with isopropoxide ligands have demonstrated that less sterically hindered substituents on the phenolate (B1203915) rings lead to higher polymer yields. cdnsciencepub.com

The performance of these catalysts can be exceptional, with some zirconium amine tris(phenolate) systems containing isopropoxide initiators reportedly outperforming the industrial benchmark, Sn(Oct)₂, in the immortal ROP of lactide at high temperatures and low catalyst loadings. nih.gov Dinuclear zirconium salen-type complexes with bridging isopropoxide groups have also shown high efficiency, achieving over 90% conversion of L-lactide in solvent-free bulk polymerization within minutes to yield high molecular weight polylactide with narrow molecular weight distributions. rsc.org

The table below summarizes representative results for the ROP of cyclic esters using various zirconium isopropoxide-based catalysts.

| Catalyst System | Monomer | Conditions | Conversion (%) | Mn ( kg/mol ) | Dispersity (Đ) | Source |

| Diamino-bis(phenolate) Zr(IV) isopropoxide | L-lactide | Toluene, RT | High | - | - | cdnsciencepub.com |

| Zirconium amine tris(phenolate) isopropoxide | Lactide | 180 °C, melt | High | Controlled | Narrow | nih.gov |

| Dinuclear Salen-Zr(OⁱPr)₂ complex | L-lactide | 140 °C, bulk | >90 | 25.5 | 1.15 | rsc.org |

| Monometallic bis(ABP) Zr complex | rac-lactide | 130 °C | 94 | 15.1 | 1.76 | hw.ac.uk |

Note: Mn = Number-average molecular weight, Đ = Polydispersity Index (Mw/Mn). This data is illustrative of catalyst performance under specific reported conditions.

Kinetic studies are crucial for understanding the mechanism of zirconium-catalyzed ROP. For many zirconium-based systems, the polymerization proceeds through a coordination-insertion mechanism. nih.gov In this pathway, the cyclic monomer first coordinates to the Lewis acidic zirconium center. Subsequently, the monomer is inserted into the bond between the zirconium and the initiating alkoxide (or the growing polymer chain), which leads to the opening of the cyclic monomer and chain propagation.

Kinetic analyses of the ROP of L-lactide initiated by dinuclear zirconium complexes have revealed a first-order dependence on the monomer concentration. rsc.org In the ring-opening copolymerization (ROCOP) of cyclohexene (B86901) oxide and phthalic anhydride (B1165640) using a diamino-bis(phenolate) Zr(IV) isopropoxide complex, the reaction kinetics demonstrated a first-order dependence on both the zirconium catalyst and the epoxide concentration, but a zero-order dependence on the anhydride concentration. cdnsciencepub.comresearchgate.net This suggests that the epoxide coordination and ring-opening is the rate-determining step in this specific copolymerization.

The reaction kinetics provide no evidence of catalyst accumulation in dormant or inactive sites for certain systems. nih.gov The fundamental rate laws for initiation, propagation, and termination have been determined for some polymerization processes, showing that initiation can be significantly slower than propagation. nih.gov

| Reaction System | Kinetic Findings | Proposed Mechanism | Source |

| L-lactide ROP with dinuclear Salen-Zr complex | First-order in [Lactide] | Coordination-Insertion | rsc.org |

| Cyclohexene oxide/phthalic anhydride ROCOP | First-order in [Catalyst] and [Epoxide], Zero-order in [Anhydride] | Coordination-Insertion | cdnsciencepub.comresearchgate.net |

| 1-hexene polymerization with zirconocene (B1252598) catalyst | First-order in [1-hexene] and [Catalyst] | Coordination-Insertion | nih.gov |

This table presents kinetic data from specific studies and may not be universally applicable to all zirconium-catalyzed polymerizations.

This compound is recognized for its high reactivity, which makes it suitable for applications as a condensation and cross-linking agent. guidechem.com Its utility in this area stems from the tendency of zirconium alkoxides to react with functional groups like hydroxyl groups, leading to the formation of Zr-O-C linkages and the release of isopropanol (B130326). This reactivity allows it to connect polymer chains or other molecules, thereby modifying the material's properties.

Zirconium-based compounds derived from alkoxides are employed as cross-linking agents in various industrial applications, such as in hydraulic fracturing fluids to create cross-linked gels. google.com A synthetic strategy has been demonstrated that involves the cross-linking of metal-organic polyhedra (MOPs) through a condensation reaction between an amine-functionalized Zr-based MOP and acyl chloride linkers. rsc.org This approach highlights the potential of using the reactivity of zirconium complexes to build new porous materials from molecular building blocks. rsc.org The condensation reaction effectively links the components without significantly altering the core structure of the building blocks. rsc.org

Heterogeneous Catalysis Derived from this compound

This compound is a vital precursor for synthesizing solid-state, heterogeneous catalysts. By supporting it on high-surface-area materials or converting it into zirconium oxide, highly active and stable catalysts can be prepared for a range of chemical processes.

Mesoporous silica (B1680970) materials like SBA-15 and MCM-41 are excellent supports for creating heterogeneous catalysts due to their large surface areas and ordered pore structures. mdpi.com this compound can be used to introduce zirconium species onto these supports through methods like impregnation or grafting. Following deposition, a calcination step is typically used to convert the precursor into finely dispersed zirconium oxide particles on the support surface.

Zirconia-modified SBA-15 supports have been used to prepare active catalysts for hydrodesulfurization (HDS). mdpi.com The addition of zirconia can optimize the surface acidity and the metal-support interaction, enhancing catalytic performance. mdpi.com Similarly, zirconia-doped SBA-15 has been shown to improve the activity and stability of Pd-Pt catalysts for methane (B114726) oxidation, with the zirconia acting as a sulfur trap that protects the active metal sites from poisoning. mdpi.com Zirconium has also been incorporated into other mesoporous supports, such as KIT-6, to create catalysts for converting ethanol to 1,3-butadiene. dntb.gov.ua The combination of zirconium with mesoporous materials like MCM-41 has also been explored for creating core-shell nanocomposites for use in multicomponent organic reactions. rsc.org

| Support Material | Precursor/Method | Application | Key Finding | Source |

| SBA-15 | Zirconia doping | Methane Oxidation | ZrO₂ enhances activity and acts as a sulfur sink. | mdpi.com |

| SBA-15 | Zirconia modification | Hydrodesulfurization | Optimizes surface acidity and metal-support interaction. | mdpi.com |

| MCM-41 | Zirconium immobilization | Multicomponent Synthesis | Creates efficient core-shell magnetic nanocatalysts. | rsc.org |

| KIT-6 | Zirconium impregnation | Ethanol to Butadiene | Creates active sites for condensation and dehydration. | dntb.gov.ua |

Zirconium oxide (zirconia, ZrO₂) is a widely used catalyst and catalytic support, often prepared from the hydrolysis and calcination of precursors like this compound. lehigh.edu The catalytic activity of zirconia is strongly linked to the nature of its surface acid sites. Zirconia possesses both Brønsted acid sites (proton-donating, typically surface hydroxyl groups) and Lewis acid sites (electron-pair accepting, typically coordinatively unsaturated Zr⁴⁺ cations). researchgate.netacs.org

The relative abundance and strength of these acid sites can be tuned by the preparation method and subsequent treatments, such as sulfation. Sulfated zirconia, for instance, is known to be a strong solid acid catalyst. tandfonline.com The characterization of these sites is often performed using techniques like ammonia (B1221849) or pyridine adsorption followed by microcalorimetry or infrared spectroscopy. researchgate.netacs.org Studies combining experimental methods with DFT calculations have investigated the acidity of silica-supported tetragonal zirconia, finding that ammonia binds preferentially to Lewis acid sites. acs.org The high catalytic performance of zirconia in reactions like the Meerwein–Ponndorf–Verley reduction is attributed not just to its Lewis acidity but also to a high density of basic sites, demonstrating its amphoteric nature. acs.org

| Catalyst System | Acid Site Characterization Method | Findings | Source |

| ZrO₂/SiO₂ | Ammonia adsorption microcalorimetry, DRIFTS pyridine desorption, DFT | Ammonia preferentially binds to Lewis acid sites. | acs.org |

| Zr(SO₄)₂/ZrO₂ | FTIR of adsorbed ammonia | Presence of both Brønsted and Lewis acid sites confirmed. | researchgate.net |

| Amphoteric ZrO₂ | Kinetic analyses, FT-IR | High catalytic activity linked to both Lewis acid and base sites. | acs.org |

| MoO₃/ZrO₂ | Nonaqueous titration of n-butylamine | Catalysts contain moderate to strong Brønsted acid sites. | researchgate.net |

Computational and Theoretical Investigations of Zirconium 4+ Propan 2 Olate Systems

Density Functional Theory (DFT) Studies on Zirconium(4+) propan-2-olate Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and understand the reactivity of zirconium compounds.

DFT calculations are instrumental in exploring the initiation, propagation, and termination stages of reactions involving zirconium complexes. For instance, in zirconocene-mediated olefin oligomerization, DFT simulations have been used to model the Zr-Al binuclear mechanism. nih.gov These studies help explain experimental observations, such as the influence of co-catalysts on reaction selectivity. nih.gov While not directly involving zirconium isopropoxide, these studies showcase the capability of DFT to unravel complex reaction profiles and the crucial role of ligands and additives in directing the reaction outcome. nih.gov

The electronic properties of zirconium-based materials, which are often derived from precursors like this compound, are also extensively studied using DFT. mdpi.comresearchgate.net For example, DFT has been used to determine the structural and electronic properties of zirconium dioxide (ZrO2), a common product of zirconium alkoxide hydrolysis. mdpi.comresearchgate.net These calculations provide insights into lattice parameters, bond lengths, and electronic band structures, which are fundamental to understanding the material's properties and performance in applications like high-κ gate dielectrics. mdpi.com

Furthermore, DFT is employed to study the reactivity of zirconium centers in various ligand environments. By calculating the energetics of different reaction pathways, researchers can predict the most favorable mechanisms. nih.gov For example, in the hydrolysis of peptides assisted by Zr(IV) complexes, DFT studies have shown that the reactivity is highly dependent on the protonation state and coordination number of the zirconium center. nih.gov These theoretical findings provide a deeper understanding of how to design more efficient zirconium-based catalysts. nih.gov

Key Findings from DFT Studies on Zirconium Systems:

Reaction Mechanisms: Elucidation of complex multi-step reaction pathways, including catalyst activation and deactivation. nih.gov

Electronic Structure: Calculation of band gaps, density of states, and charge distribution to predict material properties. mdpi.comresearchgate.net

Reactivity and Catalysis: Understanding the influence of ligand environments and coordination on the catalytic activity of Zr(IV) centers. nih.gov

| Computational Method | System Studied | Key Properties Investigated | Reference |

|---|---|---|---|

| DFT (M-06x/DGDZVP) | Zirconocene-catalyzed propylene (B89431) oligomerization | Initiation, propagation, termination stages; reaction profiles | nih.gov |

| DFT (CRYSTAL23 code) | Cubic Zirconium Dioxide (c-ZrO2) | Lattice parameters, bond lengths, band structure, density of states | mdpi.com |

| DFT | Zr(IV) complexes for peptide hydrolysis | Reaction energetics, stepwise vs. concerted mechanisms, effect of protonation state | nih.gov |

Molecular Modeling of Oligomerization and Cluster Structures

Zirconium alkoxides, including this compound, have a strong tendency to form oligomers and clusters in solution. Molecular modeling techniques are crucial for understanding the structures of these species and the factors that govern their formation.

In the solid state, this compound exists as a dimer, [Zr(OPri)4·(iPrOH)]2. chemrxiv.org However, in solution, a complex equilibrium of various oligomeric species can exist. Computational studies, often combining quantum mechanics and molecular dynamics, are used to investigate the structure and stability of these clusters. For example, Car-Parrinello molecular dynamics simulations have been used to determine the structural characteristics of small zirconium(IV) hydroxy cluster ions in aqueous solution, such as dimers and trimers. nih.gov These simulations have identified stable structural motifs, like the Zr(OH)2Zr bridging unit, which are thought to be the building blocks for larger zirconium polymers. nih.gov

The formation of larger, well-defined zirconium oxo clusters, such as the hexameric {Zr6O4(OH)4} core, is also a subject of intense computational investigation. nih.govchemrxiv.org These clusters serve as molecular models for the surfaces of zirconia nanocrystals and as building blocks for metal-organic frameworks (MOFs). chemrxiv.orgrsc.org DFT calculations are used to explore the stability and electronic structure of these clusters, providing insights into their high thermal and chemical stability. nih.govrsc.org

Molecular dynamics (MD) simulations are also employed to study the dynamic behavior of these clusters in solution and the process of their assembly. Reactive MD simulations, for example, can model the chemical reactions that lead to oligomerization, providing insights into reaction pathways that may not be accessible thermally. nsf.gov

| Cluster/Oligomer Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Small Zr(IV) hydroxy clusters (dimer, trimer) | Car-Parrinello Molecular Dynamics, Quantum Mechanics | Identified stable Zr(OH)2Zr bridging unit as a key structural motif. | nih.gov |

| Hexanuclear Zirconium Oxo Cluster ({Zr6O4(OH)4}) | DFT | High stability explained by large formation enthalpies; serves as a model for MOF nodes. | nih.govrsc.org |

| General Oligomerization | Reactive Molecular Dynamics | Identified shear stress as a key driver for oligomerization, activating unique reaction pathways. | nsf.gov |

Simulations of Ligand Exchange and Hydrolysis Mechanisms

The reactivity of this compound is largely defined by two key reaction types: ligand exchange and hydrolysis. Computational simulations are essential for elucidating the detailed mechanisms of these processes.

Ligand Exchange: This process involves the substitution of one or more isopropoxide ligands with other functional groups. This is a fundamental step in the synthesis of many zirconium-based materials. For example, the reaction of Zr(OPri)4 with other alcohols (alcoholysis) to form different alkoxides, or with carboxylic acids to form carboxylate-substituted clusters, involves ligand exchange. While direct simulations on this compound are specific, insights can be drawn from broader studies. For instance, recent advancements include the use of machine learning potentials in molecular dynamics simulations to model ligand exchange processes in solvated metal complexes, which can reproduce the free energy barriers for these reactions. chemrxiv.org

Hydrolysis: This reaction involves the interaction of the zirconium alkoxide with water, leading to the formation of Zr-OH (hydroxyl) and subsequently Zr-O-Zr (oxo) bridges. This is the cornerstone of the sol-gel process for producing zirconium dioxide. DFT calculations are used to model the step-by-step mechanism of hydrolysis. These simulations can map out the free-energy profile of the reaction, starting from the initial coordination of a water molecule to the zirconium center, followed by proton transfer to an alkoxide ligand, and the eventual elimination of isopropanol (B130326). nih.gov

For example, a DFT study on the hydrolysis of a phosphate (B84403) ester by a discrete zirconium-oxo cluster showed that the reaction begins with an exergonic ligand exchange, where the substrate replaces a water ligand on the cluster. nih.gov This initial step activates the substrate for subsequent nucleophilic attack. The calculations can identify the transition states and intermediates, providing a detailed picture of the reaction pathway and the associated energy barriers. nih.gov Similarly, DFT studies on Zr(IV) complexes in peptide hydrolysis investigate how the ligand environment affects the activation barriers for both stepwise and concerted hydrolysis mechanisms. nih.gov

These computational approaches allow researchers to understand how factors like solvent, pH, and the nature of the ligands influence the kinetics and thermodynamics of both ligand exchange and hydrolysis, enabling better control over the synthesis of zirconium-based materials. nih.govnih.gov

Advanced Characterization Methodologies in Zirconium 4+ Propan 2 Olate Research